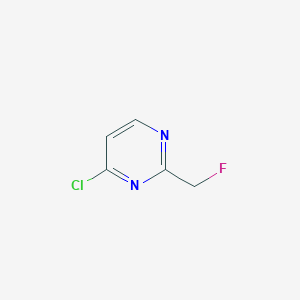
4-Chloro-2-(fluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(fluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C5H4ClFN2 and its molecular weight is 146.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Introduction to 4-Chloro-2-(fluoromethyl)pyrimidine
This compound is a heterocyclic compound belonging to the pyrimidine family, which is characterized by its unique structural features that confer various biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of pharmaceutical agents targeting various diseases.
Applications in Medicinal Chemistry
1. Anticancer Agents
Pyrimidine derivatives, including this compound, have been explored for their anticancer properties. Research indicates that certain pyrimidine compounds exhibit significant inhibition of cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications on the pyrimidine ring can enhance the anticancer activity by affecting the structure-activity relationship (SAR) of these compounds .
2. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds similar to this compound have demonstrated efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The structure-activity relationship analysis revealed that specific substituents on the pyrimidine ring can significantly enhance anti-inflammatory effects, making these derivatives promising candidates for treating inflammatory diseases .
3. Neuropathic Pain Management
Another notable application of pyrimidine derivatives is in the field of pain management. A structural analog of this compound has been identified as a potent sodium channel blocker, which may offer therapeutic benefits for neuropathic pain conditions. This compound exhibited superior potency and a favorable therapeutic index compared to traditional sodium channel blockers, suggesting its potential as a novel analgesic agent .
Synthetic Methods
The synthesis of this compound typically involves chlorination and fluoromethylation reactions. Various synthetic pathways have been developed to optimize yield and purity while minimizing environmental impact. For instance, one method involves using phosphorus oxychloride and an organic base under controlled temperature conditions to achieve effective chlorination .
Summary of Synthetic Routes
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination using phosphorus oxychloride | 2-methyl-4-hydroxy pyrimidine, organic base | 25-100 °C, 2-5 hours | Up to 91% |
| Fluoromethylation | Fluorinating agents | Varies based on reagents | Not specified |
Case Study 1: Anti-inflammatory Pyrimidines
A study investigated a series of pyrimidine derivatives for their anti-inflammatory properties. Among them, compounds with a chloromethyl group at position 2 showed significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The presence of electron-donating groups was found to enhance activity, underscoring the importance of molecular modifications .
Case Study 2: Sodium Channel Blockers
Research on a specific analog of this compound demonstrated its effectiveness as a sodium channel blocker in rat models. This compound exhibited rapid binding kinetics and high potency against neuropathic pain models, suggesting its potential for clinical application in pain management without significant side effects .
Properties
Molecular Formula |
C5H4ClFN2 |
|---|---|
Molecular Weight |
146.55 g/mol |
IUPAC Name |
4-chloro-2-(fluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H4ClFN2/c6-4-1-2-8-5(3-7)9-4/h1-2H,3H2 |
InChI Key |
VEZHMGLVMIBWAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)CF |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














